(5-Fluoro-1H-indol-3-YL)methanamine

Myeloperoxidase Inflammation Cardiovascular

(5-Fluoro-1H-indol-3-YL)methanamine is a fluorinated indole derivative containing a primary aminomethyl group at the 3-position. It serves as a critical pharmacophoric scaffold in medicinal chemistry, particularly as a myeloperoxidase (MPO) inhibitor building block.

Molecular Formula C9H9FN2
Molecular Weight 164.18 g/mol
CAS No. 113188-82-2
Cat. No. B048464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoro-1H-indol-3-YL)methanamine
CAS113188-82-2
Molecular FormulaC9H9FN2
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=CN2)CN
InChIInChI=1S/C9H9FN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H,4,11H2
InChIKeyLGLWMSAHNFEOHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (5-Fluoro-1H-indol-3-YL)methanamine (CAS 113188-82-2) is the Preferred Primary Amine Scaffold for Indole-Based Probe Development


(5-Fluoro-1H-indol-3-YL)methanamine is a fluorinated indole derivative containing a primary aminomethyl group at the 3-position. It serves as a critical pharmacophoric scaffold in medicinal chemistry, particularly as a myeloperoxidase (MPO) inhibitor building block. Unlike simple indole-3-methanamines, the electron-withdrawing 5-fluoro substituent enhances metabolic stability and modulates the electronic character of the indole core, directly impacting target binding affinity [1]. This compound is a key synthetic intermediate for generating focused libraries of 3-(aminoalkyl)-5-fluoroindoles, where the chain length and amine substitution are systematically varied to optimize potency against MPO and related therapeutic targets [2].

Why Generic Indole-3-methanamines Cannot Substitute for (5-Fluoro-1H-indol-3-YL)methanamine in MPO-Targeted Research


Simple indole-3-methanamines lack the 5-fluoro substituent, which is essential for both metabolic stability and optimal binding to the myeloperoxidase active site. The fluorine atom prevents rapid oxidative metabolism at the 5-position of the indole ring, a major clearance pathway for unsubstituted indoles [1]. Furthermore, structure-activity relationship (SAR) studies demonstrate that the length of the aminoalkyl side chain is a critical determinant of MPO inhibitory potency; the 1-carbon chain of (5-fluoro-1H-indol-3-yl)methanamine provides a distinct activity profile compared to 2-carbon (5-fluorotryptamine) or longer-chain analogs [2]. Substituting a non-fluorinated or chain-length variant without quantitative corroboration will introduce unpredictable changes in both target engagement and metabolic fate.

Quantitative Evidence Guide: Head-to-Head Performance of (5-Fluoro-1H-indol-3-YL)methanamine Against In-Class Analogs


5-Fluoro-1H-indol-3-yl)methanamine Achieves Sub-Nanomolar MPO Inhibition, Surpassing 5-Fluorotryptamine by Over 200-Fold

In a direct enzymatic assay, (5-fluoro-1H-indol-3-yl)methanamine inhibited myeloperoxidase (MPO) with an IC50 of 0.0009 µM (0.9 nM). This represents a 200-fold improvement in potency over 5-fluorotryptamine, the parent compound from which this series was derived, which exhibited an IC50 of 0.2 µM [1]. The shorter aminomethyl side chain allows for a distinct binding mode that positions the primary amine for optimal ionic interaction with the heme propionate group.

Myeloperoxidase Inflammation Cardiovascular

Chain-Length Specificity: The 1-Carbon Aminomethyl Chain Provides a Unique MPO Inhibition Ceiling Relative to 3-Carbon and 4-Carbon Analogs

SAR analysis reveals a non-linear relationship between side-chain length and MPO inhibitory potency. The 1-carbon derivative (target compound) achieved an IC50 of 0.9 µM in a secondary LDL oxidation assay, while the 2-carbon analog (5-fluorotryptamine) showed IC50 > 1 µM, indicating a loss of potency with chain extension [1]. Conversely, the 4-carbon chain analog (compound 34) achieved an IC50 of 0.005 µM, surpassing the 1-carbon variant by ~180-fold. This demonstrates that while the target compound is not the most potent in the series, it serves as the essential comparator for defining the chain-length activity cliff and for probing the binding pocket's steric constraints.

Structure-Activity Relationship Medicinal Chemistry MPO

Primary Amine is Essential: N-Alkylation of (5-Fluoro-1H-indol-3-yl)methanamine Abolishes MPO Activity

The primary amine of (5-fluoro-1H-indol-3-yl)methanamine is critical for forming a salt bridge with Glu102 in the MPO active site. N,N-dimethylation of the target compound (producing compound 8) resulted in a complete loss of measurable MPO inhibitory activity (IC50 > 1 µM in both chlorination and LDL oxidation assays) [1]. Similarly, N-ethylation (compound 7) also ablated activity. This stark activity cliff confirms that the free primary amine is a non-negotiable pharmacophoric feature.

Pharmacophore Molecular Docking Activity Cliff

Predicted CNS Bioavailability: Physicochemical Profile of (5-Fluoro-1H-indol-3-yl)methanamine Supports Blood-Brain Barrier Penetration

(5-Fluoro-1H-indol-3-yl)methanamine features a low molecular weight (164.18 g/mol), a single rotatable bond, and only two hydrogen bond donors (primary amine) . These properties align with the CNS multiparameter optimization (MPO) criteria for brain-penetrant molecules. Computational predictions indicate a high probability of blood-brain barrier penetration (BBB+ score ~0.85) [1]. This physicochemical profile differentiates it from larger, N-alkylated, or longer-chain analogs that have higher molecular weights, more rotatable bonds, or increased polar surface area, potentially limiting CNS exposure.

CNS Drug Delivery Physicochemical Properties ADME

Optimal Application Scenarios for (5-Fluoro-1H-indol-3-YL)methanamine Based on Quantitative Differentiation Evidence


Myeloperoxidase Inhibitor Library Design: Using the 1-Carbon Aminomethyl Scaffold as the SAR Baseline

As demonstrated by the Soubhye et al. (2010) SAR study, (5-fluoro-1H-indol-3-yl)methanamine serves as the essential n=1 reference compound for constructing a chain-length activity profile of MPO inhibitors. Researchers synthesizing focused libraries should include this compound as the baseline comparator to quantify the activity gain achieved by chain elongation or N-substitution [1]. Its sub-nanomolar IC50 in the chlorination assay (0.0009 µM) and weak activity in the LDL oxidation assay (>1 µM) provide a crucial dual-assay fingerprint for benchmarking novel analogs.

CNS-Accessible MPO Probe Development for Neuroinflammation Research

For programs targeting MPO in the central nervous system—relevant to multiple sclerosis, Parkinson's disease, and Alzheimer's disease—this compound's favorable CNS MPO profile (low MW, limited hydrogen bond donors, minimal rotatable bonds) provides a better starting point for achieving brain exposure than high-potency, long-chain analogs that may face BBB penetration limitations [2]. The primary amine can be derivatized to balance potency gains with maintained CNS drug-likeness.

Pharmacophoric Validation: Confirming Primary Amine Essentiality in Enzyme Inhibitor Design

The complete loss of MPO inhibitory activity upon N-methylation or N-ethylation of this compound provides a definitive activity cliff that validates the essential role of the primary amine in target engagement [1]. This compound is therefore ideal for use as a positive control in pharmacophoric studies, where N-alkylated variants serve as matched negative controls to confirm on-target binding mediated by ionic interaction with Glu102.

Chemical Biology Tool Compound for Oxidative Stress Pathway Dissection

Because this compound is the minimally active 5-fluoroindole in the LDL oxidation assay, it serves as a valuable tool for dissecting the differential roles of MPO's chlorination versus peroxidase activities. Its selectivity profile—active in taurine chlorination but weak in LDL oxidation—enables pathway-specific mechanistic studies that are not possible with pan-active inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Fluoro-1H-indol-3-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.